

Application Notes: C16-Ceramide as a Tool to Study Insulin Resistance In Vitro

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Compound of Interest		
Compound Name:	C16-Ceramide	
Cat. No.:	B043515	Get Quote

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Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Understanding the molecular mechanisms that lead to impaired insulin signaling is crucial for the development of novel therapeutic strategies. Ceramides, a class of sphingolipids, have emerged as critical mediators of insulin resistance.[1][2][3] Specifically, C16:0-ceramide, synthesized by ceramide synthase 6 (CerS6), has been identified as a primary species responsible for antagonizing insulin signaling in response to excess saturated fatty acids.[1][3]

C16-ceramide accumulation in metabolically active tissues such as skeletal muscle, liver, and adipose tissue disrupts the canonical insulin signaling cascade.[5] The primary mechanism involves the inhibition of Akt (also known as Protein Kinase B), a central kinase in the insulin pathway that governs glucose uptake and metabolism.[6][7][8] **C16-ceramide** can achieve this by activating protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, or by activating atypical protein kinase C zeta (PKCζ), which also leads to the suppression of Akt activity.[5][6]

This application note provides detailed protocols for inducing insulin resistance in vitro using **C16-ceramide** and its precursors, along with methods for quantifying the resulting insulinresistant phenotype. These tools are invaluable for screening potential insulin-sensitizing



compounds and for further elucidating the molecular pathways of ceramide-induced insulin resistance.

Data Presentation

The following tables summarize the quantitative effects of inducing **C16-ceramide** accumulation on key markers of insulin sensitivity in common in vitro models.

Table 1: Effect of Palmitate Treatment on Ceramide Levels and Insulin Signaling in L6 Myotubes

Treatment Condition	Intracellular Ceramide Level (fold change vs. control)	Insulin-Stimulated Glucose Transport (% of control)	Insulin-Stimulated Akt Phosphorylation (Ser473) (% of control)
Control (vehicle)	1.0	100	100
0.75 mM Palmitate (16h)	~6.0[6]	Reduced (specific % not stated)[6]	Suppressed[6]

Table 2: Effect of C2-Ceramide Treatment on Insulin Signaling in C2C12 Myotubes

Treatment Condition	Insulin-Stimulated Akt Phosphorylation (Ser473) (% of control)	Insulin-Stimulated GSK3α/ β Phosphorylation (% of control)
Control (vehicle)	100	100
100 μM C2-Ceramide (2h)	Decreased[5]	Decreased[5]
50 μM C2-Ceramide (8h)	Dephosphorylated (p<0.05 vs. control)[3]	N/A

Table 3: Effect of C2-Ceramide on Akt Phosphorylation in HEK-293 Cells



Treatment Condition	Akt Phosphorylation (Ser473) (relative units)
Control (C2-Dihydroceramide)	~1.0
50 μM C2-Ceramide (48h)	~0.2 (p<0.05 vs. control)[9]

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in L6 Myotubes using Palmitate

This protocol describes how to induce insulin resistance in rat L6 skeletal muscle myotubes by treatment with palmitate, a saturated fatty acid that serves as a precursor for de novo **C16-ceramide** synthesis.

Materials:

- · L6 myoblasts
- DMEM with high glucose
- Fetal Bovine Serum (FBS)
- Horse Serum
- Penicillin-Streptomycin
- · Palmitic acid
- Bovine Serum Albumin (BSA), fatty acid-free
- Insulin solution (100 nM)
- PBS

Procedure:

· Cell Culture and Differentiation:



- Culture L6 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
- To differentiate into myotubes, switch to DMEM with 2% horse serum and 1% penicillinstreptomycin when cells reach ~80% confluency. Allow 5-7 days for differentiation.
- Preparation of Palmitate-BSA Conjugate:
 - Prepare a 5 mM palmitate solution in 0.01 M NaOH by heating at 70°C.
 - Prepare a 5% BSA solution in sterile water.
 - Add the palmitate solution dropwise to the BSA solution with constant stirring to achieve a final concentration of 0.75 mM palmitate in 1% BSA.
- Induction of Insulin Resistance:
 - Treat differentiated L6 myotubes with the 0.75 mM palmitate-BSA conjugate for 16 hours.
 [6] Use a 1% BSA solution as a vehicle control.
- Insulin Stimulation:
 - Following palmitate treatment, starve the cells in serum-free DMEM for 2-4 hours.
 - Stimulate the cells with 100 nM insulin for 10-20 minutes for signaling studies (e.g., Western blot for p-Akt) or proceed to a glucose uptake assay.

Protocol 2: 2-NBDG Glucose Uptake Assay

This protocol measures glucose uptake using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

- Insulin-resistant and control cells in a 96-well plate
- Glucose-free DMEM
- 2-NBDG (10 mg/mL in ethanol)



- PBS
- Fluorescence plate reader (Excitation/Emission = 485/535 nm)

Procedure:

- After inducing insulin resistance (e.g., with palmitate), wash the cells twice with warm PBS.
- Incubate the cells in glucose-free DMEM for 30-60 minutes.
- Add 2-NBDG to a final concentration of 100-200 μg/mL to each well.
- Incubate for 30-60 minutes at 37°C.
- Remove the 2-NBDG solution and wash the cells three times with cold PBS.
- Add 100 μL of PBS to each well.
- Measure the fluorescence using a plate reader at Ex/Em = 485/535 nm.

Protocol 3: Western Blot for Akt Phosphorylation

This protocol details the detection of total Akt and phosphorylated Akt (Ser473) by Western blotting to assess insulin signaling.

Materials:

- Cell lysates from control and treated cells
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% BSA in TBST)



- Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

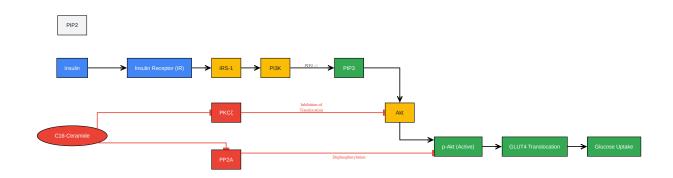
Procedure:

- Protein Extraction:
 - Lyse cells in ice-cold RIPA buffer.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (20-40 μg) onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
 - Wash the membrane three times with TBST.



- · Detection:
 - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Stripping and Re-probing:
 - To determine total Akt levels, strip the membrane and re-probe with an antibody against total Akt.
- · Quantification:
 - Quantify the band intensities using densitometry software. The level of insulin resistance is typically represented as the ratio of phospho-Akt to total Akt.

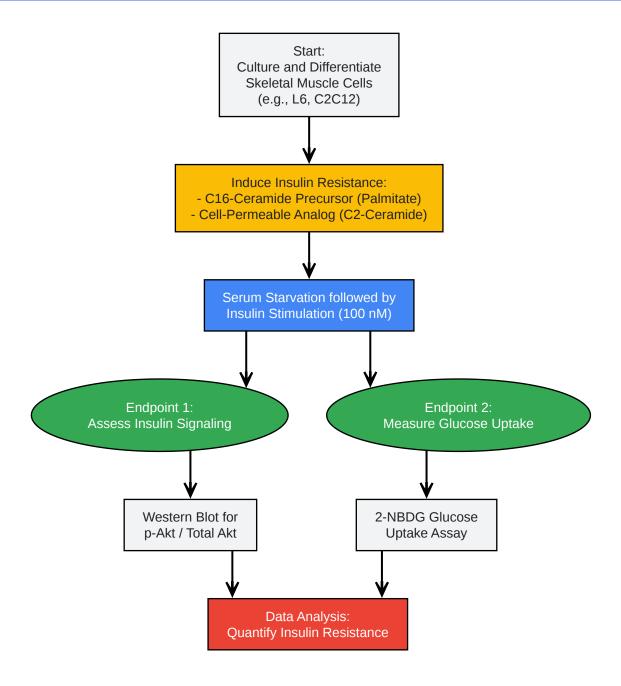
Visualizations



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Caption: C16-Ceramide inhibits insulin signaling by targeting Akt.





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Caption: Workflow for studying **C16-ceramide**-induced insulin resistance.

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